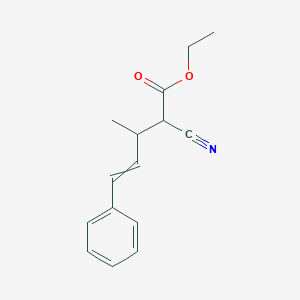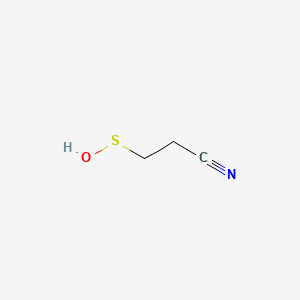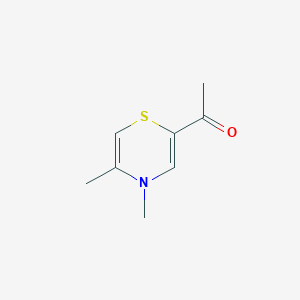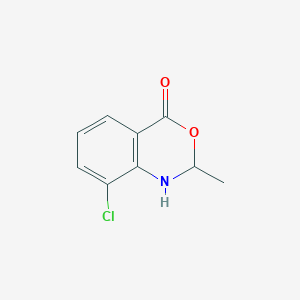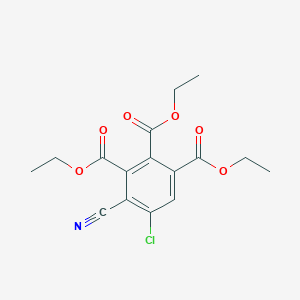
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H16ClNO6 It is characterized by the presence of three ester groups, a chlorine atom, and a cyano group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate typically involves the esterification of 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Hydrolysis: The major products are 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid and ethanol.
Reduction: The primary product is 5-chloro-4-aminobenzene-1,2,3-tricarboxylate.
科学的研究の応用
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate biological pathways and affect cellular functions.
類似化合物との比較
Similar Compounds
Triethyl 5-chloro-4-nitrobenzene-1,2,3-tricarboxylate: Similar structure but with a nitro group instead of a cyano group.
Triethyl 5-bromo-4-cyanobenzene-1,2,3-tricarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Triethyl 5-chloro-4-methylbenzene-1,2,3-tricarboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of ester, chlorine, and cyano groups makes it a versatile compound for various chemical transformations and research applications.
特性
CAS番号 |
918402-81-0 |
|---|---|
分子式 |
C16H16ClNO6 |
分子量 |
353.75 g/mol |
IUPAC名 |
triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H16ClNO6/c1-4-22-14(19)9-7-11(17)10(8-18)13(16(21)24-6-3)12(9)15(20)23-5-2/h7H,4-6H2,1-3H3 |
InChIキー |
AGWQJOKEGPQGOC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1C(=O)OCC)C(=O)OCC)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


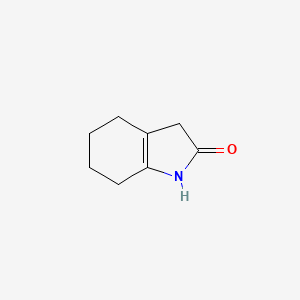
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
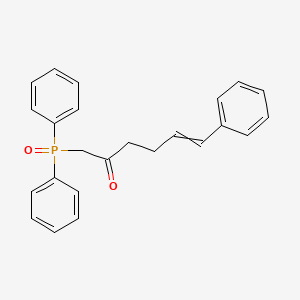
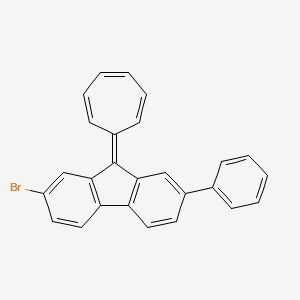
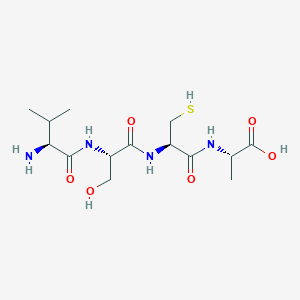
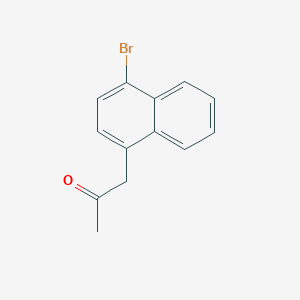
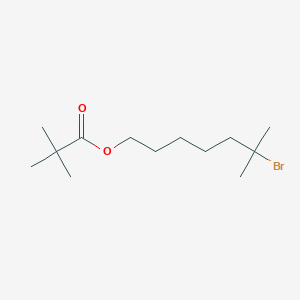
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
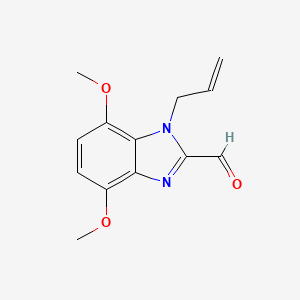
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
